Nudicaucin C
Description
Nudicaucin C is a triterpenoid saponin isolated from Hedyotis nudicaulis, a plant used in traditional medicine. Its molecular formula is C₅₃H₈₆O₂₁, with a molecular weight of 1059.26 g/mol . It exhibits weak antibacterial activity against Bacillus subtilis strains M45 and H17 and demonstrates moderate inhibition of pancreatic lipase (78% at 100 µM) . Structurally, it belongs to a class of saponins characterized by a triterpene aglycone core linked to sugar moieties, which influence its bioactivity and pharmacokinetics.
Properties
CAS No. |
211815-98-4 |
|---|---|
Molecular Formula |
C53H86O21 |
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O21/c1-23-32(57)35(60)38(63)43(68-23)73-42-41(72-44-39(64)36(61)33(58)27(20-54)69-44)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,18-16-51(24,52)7)47(66)74-45-40(65)37(62)34(59)28(21-55)70-45/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 |
InChI Key |
ULSOTXJNUTYKRK-DFRCHCFDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Nudicaucin A and B
Nudicaucin A, B, and C are structurally related saponins from Hedyotis nudicaulis but differ in their sugar chains and molecular complexity:
Key Observations :
Functional Analogues: Pancreatic Lipase Inhibitors
This compound’s pancreatic lipase inhibition (78% at 100 µM) is comparable to other triterpenoid saponins but less potent than some derivatives:
Key Observations :
- Sugar Moieties : Compounds with optimized sugar chains (e.g., Gypsosaponin B) show higher lipase inhibition, suggesting structural tailoring enhances activity .
- Class Differences: Steroidal saponins like Dioscin exhibit lower potency than triterpenoid analogues, highlighting the aglycone’s role in target binding .
Antibacterial Activity Compared to Other Saponins
This compound’s weak antibacterial activity contrasts with more potent saponins from other plants:
| Compound | Source | Activity Against B. subtilis | Key Structural Features |
|---|---|---|---|
| This compound | Hedyotis nudicaulis | Weak inhibition | Extended polar groups |
| Nudicaucin B | Hedyotis nudicaulis | Weak inhibition | Intermediate polarity |
| α-Terpineol | Synthetic/plant hybrids | Strong inhibition | Monoterpene alcohol |
| Ursolic Acid | Rosmarinus officinalis | Moderate inhibition | Triterpene acid |
Key Observations :
- Polar sugar chains in this compound may hinder penetration into bacterial membranes, reducing efficacy compared to non-glycosylated triterpenes like ursolic acid .
Q & A
Q. How can researchers confirm the structural identity of Nudicaucin C using spectroscopic and chromatographic methods?
Answer: this compound (C₅₃H₈₆O₂₁, MW 1059.26) can be identified through a combination of:
- Melting Point (mp): 257–260°C (decomposition) .
- Optical Rotation: [α]D = −4.9° (c = 0.41, MeOH) .
- TLC Analysis: Rf = 0.17 (75% MeOH) and 0.04 (CHCl₃:MeOH = 2:1) .
- Spectroscopic Techniques: NMR (¹H/¹³C) and mass spectrometry (MS) to compare with published spectral data.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅₃H₈₆O₂₁ |
| Melting Point | 257–260°C (dec) |
| Optical Rotation | −4.9° (c = 0.41, MeOH) |
| TLC Mobility (Rf) | 0.17 (75% MeOH), 0.04 (CHCl₃:MeOH) |
Methodological Tip: Cross-validate findings with orthogonal methods (e.g., HPLC-MS) to rule out co-eluting impurities .
Q. What are the established protocols for isolating this compound from Hedyotis nudicaulis?
Answer: Isolation typically involves:
Extraction: Use polar solvents (e.g., methanol or ethanol) for maceration or Soxhlet extraction.
Fractionation: Employ column chromatography (silica gel or Sephadex LH-20) with gradients of CHCl₃:MeOH.
Purification: Final purification via preparative TLC or HPLC .
Critical Step: Monitor fractions using TLC (Rf = 0.17 in 75% MeOH) and confirm purity via NMR .
Q. What in vitro models are appropriate for preliminary assessment of this compound’s antibacterial activity?
Answer:
- Test Organisms: Bacillus subtilis strains M45 and H17 (weak activity reported in initial studies) .
- Assay Design:
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy against drug-resistant bacterial strains?
Answer:
Q. What statistical approaches address bioactivity data variability in this compound studies?
Answer:
- Power Analysis: Determine sample size upfront to ensure detectability of weak effects (e.g., G*Power software) .
- Error Handling: Report standard deviations (SD) and confidence intervals (CI) for MIC values.
- Multivariate Analysis: Apply principal component analysis (PCA) to disentangle biological vs. technical variability .
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo pharmacological outcomes for this compound?
Answer:
- Hypothesis Testing: Investigate bioavailability (e.g., plasma stability assays) or metabolic inactivation using liver microsomes.
- Animal Models: Use Galleria mellonella or murine infection models to bridge in vitro-in vivo gaps.
- Limitations: Address pharmacokinetic factors (e.g., solubility, half-life) that may limit efficacy .
Q. What strategies optimize this compound’s stability in pharmacological formulations?
Answer:
- Formulation Screening: Test lipid-based nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
- Stability-Indicating Assays: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
- Critical Parameter: Measure degradation products via LC-MS to identify instability pathways .
Q. How can comparative studies with Nudicaucin A/B elucidate structure-activity relationships (SAR)?
Answer:
- Structural Modifications: Compare functional groups (e.g., hydroxylation patterns, glycosylation sites) across analogs.
- Bioactivity Profiling: Test all compounds under identical conditions (e.g., MIC assays against B. subtilis).
- Computational Modeling: Use molecular docking to predict interactions with bacterial targets (e.g., cell wall enzymes) .
Data Contradiction Analysis
Example: If this compound shows inconsistent antibacterial results:
Re-examine Variables: Check solvent used (DMSO vs. water), bacterial growth phase, or assay temperature.
Reproducibility: Repeat experiments with independent replicates and blinded scoring .
Meta-Analysis: Compare findings with structurally related compounds (e.g., Nudicaucin B) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
